SIRT5 inhibitor 4

Description

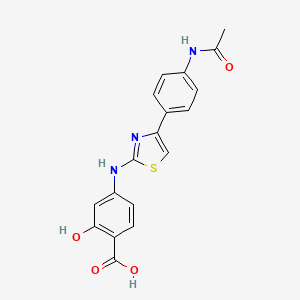

The exact mass of the compound 4-({4-[4-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)-2-hydroxybenzoic acid is 369.07832714 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality SIRT5 inhibitor 4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SIRT5 inhibitor 4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c1-10(22)19-12-4-2-11(3-5-12)15-9-26-18(21-15)20-13-6-7-14(17(24)25)16(23)8-13/h2-9,23H,1H3,(H,19,22)(H,20,21)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAJYAVQSHCRSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of the SIRT5 Inhibitor MC3482

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of MC3482, a specific inhibitor of Sirtuin 5 (SIRT5). SIRT5 is a crucial NAD+-dependent deacylase, primarily located in the mitochondria, that removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on substrate proteins. Its role in regulating key metabolic pathways, including the urea cycle, glycolysis, and fatty acid oxidation, has made it an attractive target for therapeutic intervention in various diseases, including cancer and metabolic disorders.

Discovery of MC3482

MC3482 was first reported by Polletta et al. in 2015 as a novel, specific inhibitor of SIRT5. The design of this inhibitor was based on the structure of ε-N-glutaryllysine, a known substrate of SIRT5. The rationale was to create a molecule that could mimic the natural substrate and bind to the active site of the enzyme, thereby competitively inhibiting its deacylase activity. This substrate-mimicking strategy led to the development of MC3482, which has since been used as a chemical tool to probe the biological functions of SIRT5.

Quantitative Data

The inhibitory activity and selectivity of MC3482 have been characterized in cell-based assays. The following table summarizes the available quantitative data for MC3482.

| Target | Assay Type | Cell Line | Concentration | % Inhibition | Reference |

| SIRT5 | Desuccinylase Activity | MDA-MB-231 & C2C12 | 50 µM | ~42% | [1][2] |

| SIRT1 | Deacetylase Activity | MDA-MB-231 & C2C12 | 50 µM | Not significant | [1][2] |

| SIRT3 | Deacetylase Activity | MDA-MB-231 & C2C12 | 50 µM | ~8% | [1][2] |

Synthesis of MC3482

While the seminal publication by Polletta et al. describes the discovery and use of MC3482, a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature. Commercial vendors supply MC3482, indicating that a proprietary synthesis method exists. The general synthetic strategy for such a molecule, based on its ε-N-glutaryllysine scaffold, would likely involve standard peptide coupling techniques.

A plausible, though not explicitly documented, synthetic approach would likely involve the following key steps:

-

Protection of Amino Acids: The starting materials, lysine and glutamic acid, would have their reactive functional groups (amino and carboxyl groups) protected to prevent unwanted side reactions during coupling.

-

Peptide Bond Formation: The protected amino acids would be coupled using a suitable coupling reagent (e.g., DCC, HBTU) to form the dipeptide backbone.

-

Functionalization: The ε-amino group of the lysine residue would be acylated with a glutaryl group.

-

Deprotection: The protecting groups would be removed to yield the final product, MC3482.

-

Purification: The crude product would be purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final compound with high purity.

Experimental Protocols

The characterization of MC3482 involved several key experiments to determine its inhibitory activity and effects on cellular processes. Below are detailed methodologies for these experiments.

In Vitro SIRT5 Enzymatic Assay (Fluorogenic)

This assay is commonly used to screen for SIRT5 inhibitors and determine their potency.

Principle: A fluorogenic substrate containing a succinylated lysine is incubated with recombinant SIRT5. Upon desuccinylation by SIRT5, a developer solution is added that reacts with the deacylated lysine to produce a fluorescent signal. The intensity of the fluorescence is proportional to the enzymatic activity of SIRT5.

Materials:

-

Recombinant human SIRT5 enzyme

-

Fluorogenic SIRT5 substrate (e.g., from BPS Bioscience)

-

NAD+

-

SIRT5 assay buffer

-

Developer solution

-

Test compound (MC3482) and vehicle control (e.g., DMSO)

-

Black 96-well microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare a solution of the test compound (MC3482) at various concentrations.

-

In a 96-well plate, add SIRT5 assay buffer, recombinant SIRT5 enzyme, and the test compound or vehicle control.

-

Add NAD+ to all wells to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Add the fluorogenic SIRT5 substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Add the developer solution to all wells.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition of SIRT5 activity for each concentration of the test compound and determine the IC50 value.

Cell-Based Protein Succinylation Assay (Western Blot)

This assay is used to assess the effect of a SIRT5 inhibitor on the overall level of protein succinylation within cells.

Principle: Cells are treated with the SIRT5 inhibitor, and then total protein is extracted. The level of succinylated proteins is detected by Western blotting using an antibody specific for succinyl-lysine.

Materials:

-

Cell line of interest (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Test compound (MC3482) and vehicle control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against succinyl-lysine

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of MC3482 or vehicle control for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against succinyl-lysine overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Image the blot using a suitable imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Visualizations

SIRT5 Signaling Pathway and the Effect of MC3482

dot

Caption: SIRT5-mediated regulation of glutaminase and its inhibition by MC3482.

Experimental Workflow for MC3482 Characterization

dot

Caption: Workflow for the discovery and characterization of MC3482.

Logical Relationship of SIRT5 Inhibition

dot

Caption: The logical cascade of SIRT5 inhibition by MC3482.

References

The Biological Role of SIRT5 Inhibition: A Technical Guide to Compound MC3482

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein lysine deacylase family, has emerged as a critical regulator of mitochondrial metabolism and cellular homeostasis.[1][2] Primarily localized in the mitochondria, SIRT5 catalyzes the removal of negatively charged acyl groups from lysine residues, including succinyl, malonyl, and glutaryl modifications, with weaker deacetylase activity.[3][4][5] Its broad substrate specificity allows it to modulate a diverse array of metabolic pathways, such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, and nitrogen metabolism.[1][2] Dysregulation of SIRT5 has been implicated in various pathologies, including metabolic disorders, cardiovascular diseases, neurodegeneration, and cancer, making it an attractive therapeutic target.[1][6] This guide provides an in-depth technical overview of the biological role of SIRT5 inhibition, focusing on the well-characterized inhibitor, MC3482.

SIRT5: A Key Metabolic Regulator

SIRT5's primary function is to remove post-translational modifications (PTMs) from key metabolic enzymes, thereby altering their activity. As a desuccinylase, demalonylase, and deglutarylase, SIRT5 influences major metabolic hubs. For instance, it regulates the urea cycle by desuccinylating and activating carbamoyl phosphate synthetase 1 (CPS1).[7] In the context of cancer, SIRT5 has a dual role, acting as both a tumor promoter and suppressor depending on the cellular context.[3][4] It can promote cancer cell proliferation by maintaining glutamine catabolism and reducing oxidative stress.[1] Conversely, in certain cancers, it can act as a tumor suppressor.[4]

Compound MC3482: A Selective SIRT5 Inhibitor

MC3482 is a novel, selective inhibitor of SIRT5. Its mechanism of action involves the inhibition of SIRT5's desuccinylase activity.[3] This inhibition leads to the accumulation of succinylated proteins, altering downstream cellular processes.

Quantitative Data on MC3482

| Parameter | Value | Reference |

| Target | Sirtuin 5 (SIRT5) | [3] |

| Effect | Inhibition of desuccinylase activity | [3] |

| Cellular Effect | Increased GLS2 succinylation, elevated cellular glutamate and ammonia levels | [3] |

| Observed in | MDA-MB-231 breast cancer cells, C2C12 mouse myoblast cells | [3] |

Signaling Pathways Modulated by SIRT5 Inhibition

Inhibition of SIRT5 by compounds like MC3482 can significantly impact cellular signaling, particularly in pathways related to metabolism and cancer progression. One key pathway affected is glutaminolysis.

Glutaminolysis and Ammonia Metabolism Pathway

SIRT5 regulates nitrogen metabolism by interacting with glutaminase 2 (GLS2).[3] SIRT5 desuccinylates and is proposed to inhibit GLS2, thereby reducing the conversion of glutamine to glutamate and ammonia.[3] Inhibition of SIRT5 by MC3482 leads to increased succinylation of GLS2, resulting in elevated cellular levels of glutamate and ammonia.[3] This alteration in glutamine metabolism can impact cancer cell proliferation and survival.

Caption: SIRT5-mediated regulation of glutaminolysis and the effect of MC3482.

Experimental Protocols

SIRT5 Inhibition Assay

Objective: To determine the inhibitory effect of a compound on SIRT5's deacylase activity.

Materials:

-

Recombinant human SIRT5 enzyme

-

Fluorogenic substrate (e.g., a succinylated peptide with a fluorophore and quencher)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

NAD+

-

Developer solution (e.g., trypsin in buffer)

-

Test compound (e.g., MC3482)

-

96-well black microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In the wells of the microplate, add the assay buffer, recombinant SIRT5 enzyme, and the test compound.

-

Incubate for a short period to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding NAD+ and the fluorogenic substrate.

-

Allow the reaction to proceed for a set time at a controlled temperature (e.g., 37°C).

-

Stop the reaction and develop the signal by adding the developer solution. The developer cleaves the deacylated substrate, separating the fluorophore from the quencher and generating a fluorescent signal.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of an inhibitor to SIRT5 in a cellular context.

Materials:

-

Cultured cells (e.g., MDA-MB-231)

-

Test compound (e.g., MC3482)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-SIRT5 antibody

Procedure:

-

Treat cultured cells with the test compound or vehicle control.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in lysis buffer and lyse through freeze-thaw cycles.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures using a thermal cycler.

-

Centrifuge the heated lysates to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble SIRT5 at each temperature using SDS-PAGE and Western blotting with an anti-SIRT5 antibody.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

References

- 1. mdpi.com [mdpi.com]

- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanism-based Inhibitors of the Human Sirtuin 5 Deacylase: Structure–Activity Relationship, Biostructural, and Kinetic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIRT5 sirtuin 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Sirtuin 5 - Wikipedia [en.wikipedia.org]

A Technical Guide to the Target Validation of a Selective SIRT5 Inhibitor in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD⁺-dependent protein deacylases, primarily localized within the mitochondria.[1][2] Unlike other sirtuins that are predominantly deacetylases, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities.[3][4] It plays a critical role in regulating cellular metabolism, including pathways such as the urea cycle, fatty acid oxidation, glycolysis, and the tricarboxylic acid (TCA) cycle.[1][3][5]

The role of SIRT5 in cancer is complex and context-dependent, exhibiting both tumor-promoting and tumor-suppressing functions.[6][7] As a tumor promoter, SIRT5 can enhance cancer cell proliferation and metabolic reprogramming by targeting key enzymes. For instance, SIRT5 desuccinylates and stabilizes glutaminase (GLS), promoting glutamine metabolism, a pathway critical for many cancer cells.[1][8] It also desuccinylates and activates serine hydroxymethyltransferase 2 (SHMT2), driving serine catabolism to support rapid tumor cell growth.[5] Conversely, in some contexts like hepatocellular carcinoma, SIRT5 can act as a tumor suppressor.[2] This dual functionality underscores the importance of rigorous target validation when developing SIRT5 inhibitors for cancer therapy.

This technical guide outlines a comprehensive framework for the target validation of a novel, potent, and selective SIRT5 inhibitor, hereafter referred to as "SIRT5-i4," in cancer cells. The guide provides detailed experimental protocols, data presentation formats, and visualizations of key pathways and workflows to support researchers in the drug development process.

Section 1: Biochemical Validation of SIRT5-i4

The first step in target validation is to confirm that the inhibitor directly interacts with and inhibits the enzymatic activity of SIRT5 with high potency and selectivity.

Enzymatic Activity and Selectivity Profiling

The inhibitory activity of SIRT5-i4 is quantified by determining its half-maximal inhibitory concentration (IC50) against SIRT5. To ensure the inhibitor is selective, its IC50 is also determined against other relevant sirtuin isoforms (SIRT1, SIRT2, SIRT3).

Data Presentation: Inhibitor Potency and Selectivity

| Enzyme | IC50 (µM) of SIRT5-i4 | Fold Selectivity (vs. SIRT5) |

| SIRT5 | 0.05 | 1 |

| SIRT1 | >50 | >1000x |

| SIRT2 | 15.2 | >300x |

| SIRT3 | 8.9 | >170x |

Table 1: Representative inhibitory potency (IC50) and selectivity profile of a hypothetical SIRT5 inhibitor (SIRT5-i4) against various human sirtuin isoforms.

Experimental Protocol: HPLC-Based SIRT5 Desuccinylase Assay

This method provides a reliable way to measure the enzymatic kinetics of SIRT5 by quantifying the conversion of a succinylated peptide substrate to its desuccinylated product.[9][10]

Materials:

-

Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM NAD⁺.[9]

-

Quench Buffer: 10% Trifluoroacetic Acid (TFA) in water.[9]

-

Purified Human SIRT5 Enzyme: Stored in 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 10% glycerol.[9]

-

Succinyl-Peptide Substrate: A peptide mimicking a known SIRT5 substrate (e.g., succinylated H3K9 peptide with C-terminal tryptophans for UV detection) dissolved in water.[9]

-

SIRT5-i4: Dissolved in DMSO to create a stock solution.

-

HPLC System: With a C18 column and UV detector (280 nm).

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add the reaction buffer, succinyl-peptide substrate (at a concentration near its Km value), and varying concentrations of SIRT5-i4 (or DMSO for the vehicle control).

-

Enzyme Addition: Initiate the reaction by adding the purified SIRT5 enzyme to each tube. The final reaction volume is typically 50 µL.

-

Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes) within the linear range of the reaction.

-

Quenching: Stop the reaction by adding an equal volume of Quench Buffer.[9]

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated enzyme.[9]

-

HPLC Analysis: Transfer the supernatant to HPLC vials. Inject the samples into the HPLC system. The substrate and product peptides are separated on the C18 column using a gradient of water/acetonitrile with 0.1% TFA and detected by UV absorbance at 280 nm.

-

Data Analysis: Calculate the percentage of substrate converted to product. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Section 2: Cellular Target Engagement

After biochemical confirmation, it is crucial to verify that SIRT5-i4 engages with its target, SIRT5, within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12] CETSA is based on the principle that ligand binding stabilizes a protein, resulting in a higher melting temperature.[12]

CETSA Data Presentation

The assay can be performed in two main formats: generating a melt curve at a fixed inhibitor concentration or an isothermal dose-response (ITDR) curve at a fixed temperature.[11] The results demonstrate a shift in the thermal stability of SIRT5 in the presence of the inhibitor.

Data Presentation: Cellular Thermal Shift Assay (CETSA) Results

| Treatment | Temperature (°C) | Remaining Soluble SIRT5 (% of 37°C control) | Thermal Shift (ΔTagg) |

| Vehicle (DMSO) | 48 | 50% (Tagg) | - |

| SIRT5-i4 (10 µM) | 54 | 50% (Tagg) | +6°C |

Table 2: Representative CETSA data showing that treatment with SIRT5-i4 increases the aggregation temperature (Tagg) of SIRT5 in cancer cells, indicating direct target engagement.

Visualization: CETSA Experimental Workflow

Experimental Protocol: Western Blot-Based CETSA

This protocol details the steps to assess the thermal stabilization of endogenous SIRT5 in cancer cells following treatment with SIRT5-i4.[11][13]

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells).

-

Cell culture medium and reagents.

-

SIRT5-i4 and DMSO (vehicle).

-

Phosphate-buffered saline (PBS) with protease inhibitors.

-

Thermal cycler or heating blocks.

-

Ultracentrifuge.

-

Reagents for SDS-PAGE and Western blotting.

-

Primary antibody specific for SIRT5.

-

HRP-conjugated secondary antibody and chemiluminescent substrate.

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either SIRT5-i4 at the desired concentration (e.g., 10 µM) or DMSO for 1-3 hours in a CO₂ incubator.[13]

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of ~10⁷ cells/mL.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at various temperatures (e.g., a gradient from 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[13]

-

Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Separation: Pellet the heat-aggregated proteins and cell debris by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

-

Quantification: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample.

-

Western Blotting: Load equal amounts of total protein from the soluble fractions onto an SDS-PAGE gel. Transfer the proteins to a PVDF membrane. Probe the membrane with a primary antibody against SIRT5, followed by an HRP-conjugated secondary antibody.

-

Analysis: Visualize the bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities. For each treatment group, normalize the intensity at each temperature to the intensity of the unheated (or 37°C) sample. Plot the percentage of soluble SIRT5 against temperature to generate melt curves and determine the shift in aggregation temperature (ΔTagg).

Section 3: Phenotypic Validation in Cancer Cells

The ultimate goal of an inhibitor is to elicit a desired biological response. Phenotypic assays are essential to validate that SIRT5 inhibition by SIRT5-i4 leads to anti-cancer effects, consistent with the known functions of SIRT5.

Key Phenotypic Effects of SIRT5 Inhibition

Based on SIRT5's role in metabolism and redox balance, its inhibition is hypothesized to induce several anti-cancer phenotypes.[14][15]

-

Reduced Proliferation: By disrupting metabolic pathways necessary for rapid cell division.[5]

-

Increased Oxidative Stress: SIRT5 regulates enzymes that mitigate reactive oxygen species (ROS), such as SOD1 and IDH2. Inhibition can lead to an accumulation of ROS.[2][14][16]

-

Induction of Apoptosis: Elevated ROS and metabolic stress can trigger programmed cell death.

-

Metabolic Reprogramming: Inhibition should alter key metabolic fluxes, such as glutaminolysis and serine metabolism.

Data Presentation: Summary of Phenotypic Effects of SIRT5-i4

| Assay | Cell Line | Endpoint Measured | Result with SIRT5-i4 (1 µM) |

| Proliferation | MDA-MB-231 | Cell Viability (72h) | 55% decrease |

| Apoptosis | HCT116 | Annexin V Positive Cells (48h) | 4.5-fold increase |

| Oxidative Stress | A549 | Intracellular ROS (24h) | 2.8-fold increase |

| Metabolism | MDA-MB-231 | Glutaminase (GLS) Activity | 60% decrease |

Table 3: Representative data summarizing the anti-cancer phenotypic effects of SIRT5-i4 across various cancer cell lines.

Experimental Protocol: ROS Detection Assay

This protocol uses a fluorescent probe (e.g., DCFDA) to measure changes in intracellular ROS levels following SIRT5 inhibition.

Materials:

-

Cancer cells seeded in a 96-well black, clear-bottom plate.

-

SIRT5-i4 and DMSO.

-

2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) probe.

-

H₂O₂ (positive control).

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of SIRT5-i4, DMSO (vehicle control), or a positive control (e.g., H₂O₂) for the desired time (e.g., 24 hours).

-

Probe Loading: Remove the treatment media and wash the cells with warm PBS. Add media containing 10 µM H2DCFDA and incubate for 30 minutes at 37°C, protected from light.

-

Measurement: Wash the cells again with PBS to remove excess probe. Add PBS to each well and immediately measure the fluorescence using a plate reader (Excitation/Emission ~485/535 nm).

-

Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold-change in intracellular ROS.

Section 4: Validating the Mechanism of Action

To confirm that the observed phenotypic effects are a direct consequence of SIRT5 inhibition, it is necessary to measure the inhibitor's impact on a known SIRT5-regulated signaling pathway. This involves assessing the post-translational modification (PTM) status of a key SIRT5 substrate.

Visualization: SIRT5-GLS Signaling Pathway

SIRT5 promotes cancer cell proliferation by desuccinylating and stabilizing the enzyme glutaminase (GLS), a key regulator of glutamine metabolism.[8] Inhibition of SIRT5 should lead to the hyper-succinylation and subsequent degradation of GLS.

Experimental Protocol: Substrate Succinylation Analysis

This protocol uses immunoprecipitation (IP) followed by Western blotting to detect changes in the succinylation level of a specific SIRT5 target, such as GLS, after inhibitor treatment.

Materials:

-

Cancer cells treated with SIRT5-i4 or DMSO.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors.

-

Antibody for immunoprecipitation (e.g., anti-GLS antibody).

-

Protein A/G magnetic beads.

-

Antibody for Western blotting (e.g., pan-anti-succinyl-lysine antibody).

-

Secondary antibodies and detection reagents.

Procedure:

-

Cell Lysis: Treat cells with SIRT5-i4 or DMSO for 24 hours. Lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation (IP):

-

Pre-clear the cell lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-GLS antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with cold lysis buffer to remove non-specific binders.

-

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probe the membrane with a pan-anti-succinyl-lysine antibody to detect the succinylation status of the immunoprecipitated GLS.

-

As a loading control, the same membrane can be stripped and re-probed with an anti-GLS antibody.

-

-

Analysis: Compare the intensity of the succinyl-lysine signal between the SIRT5-i4-treated and vehicle-treated samples. An increase in the signal in the treated sample confirms that the inhibitor blocks SIRT5's desuccinylase activity on its target in cells.

Conclusion

The comprehensive target validation of a SIRT5 inhibitor is a multi-step process that bridges biochemistry, cell biology, and mechanistic investigation. By systematically confirming direct enzymatic inhibition, cellular target engagement, induction of desired anti-cancer phenotypes, and on-target mechanism of action, researchers can build a robust data package. This rigorous approach is essential for establishing the therapeutic potential of targeting SIRT5 in specific cancer contexts and provides the necessary foundation for advancing a compound like SIRT5-i4 into further preclinical and clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]

- 7. Role of SIRT5 in cancer. Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CETSA [cetsa.org]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Roles for the Sirtuin SIRT5 in Cancer Cells and the Tumor Microenvironment | Cornell University College of Veterinary Medicine [vet.cornell.edu]

An In-depth Technical Guide on the Effects of SIRT5 Inhibition on Mitochondrial Function

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "SIRT5 inhibitor 4" does not correspond to a standardized, uniquely identified compound in the peer-reviewed scientific literature. This guide synthesizes the established effects of SIRT5 inhibition on mitochondrial function using data derived from studies employing various methodologies, including genetic knockdown (siRNA/shRNA) and specific, named small-molecule inhibitors.

Executive Summary

Sirtuin 5 (SIRT5) is a critical NAD+-dependent deacylase located within the mitochondrial matrix. Its primary role involves the removal of succinyl, malonyl, and glutaryl groups from lysine residues on target proteins. This activity is essential for the proper functioning of numerous metabolic pathways housed within the mitochondria. Inhibition of SIRT5 leads to the hyperacylation, particularly hypersuccinylation, of key mitochondrial enzymes, resulting in significant mitochondrial dysfunction. This guide details the core effects of SIRT5 inhibition, which include impaired fatty acid oxidation, decreased respiratory capacity and ATP synthesis, elevated oxidative stress, and disrupted mitochondrial dynamics. We present quantitative data from key studies, detailed experimental protocols for assessing these effects, and visual diagrams of the underlying molecular pathways.

Core Mechanism: Regulation of Protein Succinylation

SIRT5's primary mitochondrial function is to regulate the post-translational modification landscape. By removing negatively charged succinyl groups from lysine residues, SIRT5 modulates the activity of its substrate proteins.[1][2] Inhibition of SIRT5 disrupts this process, leading to the accumulation of succinylated proteins and subsequent alterations in their function.[3][4]

A primary and well-documented target of SIRT5 is the Mitochondrial Trifunctional Protein Subunit Alpha (HADHA) , a crucial enzyme in the fatty acid β-oxidation (FAO) pathway.[5][6] SIRT5 desuccinylates HADHA at lysine 644 (K644), an action required to maintain its full enzymatic activity.[7] Consequently, the inhibition of SIRT5 results in the hypersuccinylation and reduced activity of HADHA, creating a bottleneck in FAO.[6][7][8]

Signaling Pathway Diagram

Caption: SIRT5 inhibition leads to HADHA hyper-succinylation, impairing FAO.

Quantitative Data on Mitochondrial Effects

The inhibition of SIRT5 has quantifiable consequences on multiple aspects of mitochondrial function. The data below are synthesized from studies primarily using SIRT5 knockdown in human acute myeloid leukemia (AML) cell lines (MOLM-13, THP-1) and SIRT5 knockout mouse models.

Table 1: Effect of SIRT5 Inhibition on Mitochondrial Respiration & ATP Production

| Parameter | Model System | Condition | Observed Effect | Reference |

| Oxygen Consumption Rate (OCR) | MOLM-13 & THP-1 cells | SIRT5 Knockdown | Significant decrease in basal and maximal respiration | [7] |

| ATP Production | Mouse Hearts | SIRT5 Knockout (fasted) | ~22% decrease in total ATP | [9] |

| ATP Production | HEK293T cells | SIRT5 Knockout | Significant suppression of ATP production | [9][10][11] |

| ATP Synthase Activity | Mouse Hearts | SIRT5 Knockout (fasted) | ~19% decrease in activity | [9] |

Table 2: Effect of SIRT5 Inhibition on Oxidative Stress

| Parameter | Model System | Condition | Observed Effect | Reference |

| Mitochondrial Superoxide | MOLM-13 & THP-1 cells | SIRT5 Knockdown | Significant increase in MitoSOX fluorescence | [7] |

| Intracellular Glutathione (GSH) | MOLM-13 & THP-1 cells | SIRT5 Knockdown | Significant depletion of GSH levels | [7] |

| Reactive Oxygen Species (ROS) | Breast Cancer Cells | SIRT5 Knockout | Higher levels of total ROS | [12] |

| NADPH Levels | Breast Cancer Cells | SIRT5 Knockout | Lower levels of NADPH | [12] |

Table 3: Effect of SIRT5 Inhibition on Mitochondrial Dynamics

| Parameter | Model System | Condition | Observed Effect | Reference |

| Mitochondrial Fusion Proteins | Human Proximal Tubules | SIRT5 Knockdown | Reduced protein levels of MFN1, MFN2, and OPA1 | [13] |

| Mitochondrial Fission Proteins | Human Proximal Tubules | SIRT5 Knockdown | Increased protein levels of DRP1 | [13] |

| Mitochondrial Morphology | MOLM-13 cells | SIRT5 Knockdown | Increased mitochondrial swelling and vacuolization | [6][7] |

Detailed Experimental Protocols

Protocol: Measurement of Oxygen Consumption Rate (OCR)

This protocol is based on the Seahorse XF Cell Mito Stress Test, a standard method for assessing mitochondrial respiration.[6][14]

-

Cell Seeding: Seed 20,000–80,000 cells per well in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat cells with the SIRT5 inhibitor at the desired concentration and for the specified duration (e.g., 24 hours).

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4. Incubate the cells at 37°C in a non-CO2 incubator.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Compound Loading: Load the hydrated sensor cartridge with compounds that modulate respiration:

-

Port A: Oligomycin (ATP synthase inhibitor, e.g., 1.0 µM)

-

Port B: FCCP (uncoupling agent, e.g., 1.0 µM)

-

Port C: Rotenone/Antimycin A (Complex I/III inhibitors, e.g., 0.5 µM)

-

-

Seahorse Analysis: Calibrate the cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer.

-

Data Normalization: After the run, normalize OCR data to cell number or protein concentration in each well.

Experimental Workflow Diagram

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Protocol: Measurement of Mitochondrial Superoxide

This protocol uses the MitoSOX™ Red indicator, a fluorescent dye that selectively detects superoxide in the mitochondria of live cells.[7]

-

Cell Preparation: Culture and treat cells with the SIRT5 inhibitor as required.

-

Staining: Resuspend cells in warm HBSS or other appropriate buffer containing 5 µM MitoSOX™ Red reagent.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells and wash three times with warm buffer to remove excess probe.

-

Analysis: Resuspend the final cell pellet in buffer and analyze immediately using a flow cytometer with excitation/emission settings of ~510/580 nm.

Protocol: Quantification of Cellular ATP

This protocol is based on a luciferin/luciferase bioluminescence assay.[9][15]

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them using an appropriate ATP-releasing buffer.

-

Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant for analysis.

-

Assay Reaction: In a 96-well opaque plate, add the cell lysate to the ATP assay solution containing luciferase and D-luciferin.

-

Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.

-

Quantification: Determine ATP concentration by comparing the sample's relative light units (RLU) to a standard curve generated with known ATP concentrations. Normalize results to protein content.

Logical Relationship of SIRT5 Inhibition Effects

The multifaceted impact of SIRT5 inhibition on mitochondria follows a logical cascade, originating from the primary enzymatic block and culminating in profound cellular stress.

Caption: Cascade of events following SIRT5 inhibition in mitochondria.

Conclusion and Future Directions

Inhibition of SIRT5 profoundly disrupts mitochondrial homeostasis. The primary mechanism involves the hyper-succinylation of key metabolic enzymes, which impairs cellular respiration, diminishes energy production, elevates oxidative stress, and fragments the mitochondrial network. These effects establish SIRT5 as a significant regulator of mitochondrial function and a potential therapeutic target, particularly in diseases characterized by metabolic reprogramming such as cancer.[6][7] The development of highly potent and specific small-molecule inhibitors for SIRT5 will be crucial for translating these findings into clinical applications and further dissecting its complex role in cellular physiology and pathology.

References

- 1. Using mitochondrial sirtuins as drug targets: disease implications and available compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. buckinstitute.org [buckinstitute.org]

- 4. SIRT5 Regulates the Mitochondrial Lysine Succinylome and Metabolic Networks [escholarship.org]

- 5. ashpublications.org [ashpublications.org]

- 6. SIRT5 inhibition impairs mitochondrial metabolism and enhances venetoclax-induced elimination of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. SIRT5 deficiency suppresses mitochondrial ATP production and promotes AMPK activation in response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SIRT5 deficiency suppresses mitochondrial ATP production and promotes AMPK activation in response to energy stress [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Assessment of Mitochondrial Dysfunctions After Sirtuin Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Novel Substrates of SIRT5 Using a Chemical Inhibitor Approach: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying novel substrates of Sirtuin 5 (SIRT5) using a chemical inhibitor-based approach. SIRT5 is a crucial mitochondrial NAD+-dependent deacylase that removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues.[1] Its central role in regulating key metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the urea cycle, makes it an attractive therapeutic target.[2] The use of a potent and selective inhibitor, herein referred to as "Inhibitor 4," provides a powerful tool for elucidating the downstream targets and cellular functions of SIRT5.

Introduction to SIRT5 and Substrate Identification

SIRT5 is a member of the sirtuin family of proteins, which are known for their roles in cellular metabolism, stress responses, and aging. Unlike other sirtuins that primarily function as deacetylases, SIRT5 shows a strong preference for removing bulkier, negatively charged acyl groups.[1] This unique substrate specificity positions SIRT5 as a critical regulator of mitochondrial function and metabolic homeostasis.

Identifying the full complement of SIRT5 substrates is essential for understanding its biological roles and for the development of targeted therapeutics. While genetic approaches such as SIRT5 knockout (KO) models have been instrumental in identifying numerous substrates,[3] chemical inhibitors offer a complementary strategy with distinct advantages. Inhibitors allow for acute and reversible modulation of enzyme activity, providing temporal control that is not possible with genetic models. This enables the study of immediate downstream effects of SIRT5 inhibition and can help to distinguish direct from indirect targets.

This guide will focus on a quantitative proteomics workflow to identify proteins that exhibit increased acylation upon treatment with a SIRT5 inhibitor. The underlying principle is that inhibition of SIRT5 will lead to the accumulation of its cognate acyl modifications (succinylation, malonylation, glutarylation) on its direct substrates. By comparing the acylation landscape of inhibitor-treated cells with that of control cells, we can identify these putative substrates.

Data Presentation: Quantitative Proteomic Analysis of SIRT5 Substrates

The following tables summarize quantitative proteomics data demonstrating the change in lysine acylation on known SIRT5 substrates.

Table 1: Changes in Lysine Succinylation of Mitochondrial Proteins in the Absence of SIRT5

| Protein | UniProt ID | Succinylated Lysine Residue(s) | Fold Change (SIRT5 KO / Wild-Type) | Function |

| Carbamoyl phosphate synthetase 1 (CPS1) | P13537 | K527, K1291 | > 10 | Urea Cycle |

| Pyruvate dehydrogenase E1 component subunit alpha (PDHA1) | P08559 | K321 | > 8 | TCA Cycle |

| Isocitrate dehydrogenase [NADP] (IDH2) | P40201 | K413 | > 7 | TCA Cycle, Redox Balance |

| Succinate dehydrogenase [ubiquinone] flavoprotein subunit A (SDHA) | P31040 | K179, K280 | > 5 | TCA Cycle, Electron Transport Chain |

| Enoyl-CoA hydratase, mitochondrial (ECHS1) | P30084 | K165, K271 | > 6 | Fatty Acid Beta-Oxidation |

| 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) | P54868 | K83, K310 | > 9 | Ketogenesis |

| Superoxide dismutase [Cu-Zn] (SOD1) | P00441 | K70 | > 4 | Oxidative Stress Response |

Table 2: Changes in Lysine Malonylation of Metabolic Enzymes in the Absence of SIRT5

| Protein | UniProt ID | Malonylated Lysine Residue(s) | Fold Change (SIRT5 KO / Wild-Type) | Function |

| Malate dehydrogenase, mitochondrial (MDH2) | P40926 | K185, K307 | > 5 | TCA Cycle |

| Glutamate dehydrogenase 1, mitochondrial (GLUD1) | P00367 | K496, K503 | > 6 | Amino Acid Metabolism |

| Acyl-CoA dehydrogenase family member 9 (ACAD9) | Q8N4Z0 | K230, K354 | > 4 | Fatty Acid Beta-Oxidation |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | P46406 | K191, K212 | > 3 | Glycolysis |

Experimental Protocols

The identification of novel SIRT5 substrates using an inhibitor-based approach relies on a combination of cell culture, quantitative proteomics, and bioinformatics analysis. The two primary quantitative proteomic workflows are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ).

Experimental Workflow Overview

The general workflow for identifying SIRT5 substrates is as follows:

Caption: Experimental workflow for identifying novel SIRT5 substrates.

Detailed Protocol 1: SILAC-based Quantitative Proteomics

SILAC is a powerful method for accurate relative quantification of proteins between two cell populations.[4][5]

1. Cell Culture and SILAC Labeling:

-

Culture cells (e.g., HEK293T) for at least five passages in SILAC-specific DMEM lacking L-lysine and L-arginine.

-

Supplement the "light" medium with normal L-lysine and L-arginine.

-

Supplement the "heavy" medium with stable isotope-labeled L-lysine (e.g., 13C6, 15N2) and L-arginine (e.g., 13C6, 15N4).

-

Confirm >98% incorporation of heavy amino acids by mass spectrometry.

2. Inhibitor Treatment:

-

Treat the "heavy" labeled cells with "Inhibitor 4" at a pre-determined effective concentration and duration.

-

Treat the "light" labeled cells with a vehicle control (e.g., DMSO) for the same duration.

3. Cell Lysis and Protein Extraction:

-

Harvest both cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (including nicotinamide to inhibit sirtuins).

-

Clarify the lysate by centrifugation to remove cellular debris.

4. Protein Digestion:

-

Perform in-solution or in-gel digestion of the protein lysate with trypsin overnight at 37°C.

5. Enrichment of Acylated Peptides:

-

Use commercially available antibodies specific for succinyl-lysine, malonyl-lysine, or glutaryl-lysine to immunoprecipitate the acylated peptides from the total peptide mixture.

-

Wash the antibody-bead complexes extensively to remove non-specifically bound peptides.

-

Elute the enriched acylated peptides.

6. LC-MS/MS Analysis:

-

Analyze the enriched peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

7. Data Analysis:

-

Use a suitable software package (e.g., MaxQuant) to identify and quantify the "heavy" and "light" peptide pairs.

-

Calculate the heavy/light ratios for each identified acylated peptide.

-

Proteins with a significantly increased heavy/light ratio are considered potential substrates of SIRT5.

Detailed Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Interaction Partners

This method is used to identify proteins that interact with SIRT5, which may include its substrates.

1. Cell Line Generation:

-

Generate a stable cell line expressing an epitope-tagged SIRT5 (e.g., FLAG-SIRT5 or HA-SIRT5).

2. Cell Culture and Treatment:

-

Culture the stable cell line and a control cell line (expressing the empty vector) under standard conditions.

-

Treat one set of SIRT5-expressing cells with "Inhibitor 4" and another with a vehicle control.

3. Immunoprecipitation:

-

Lyse the cells and perform immunoprecipitation using an antibody against the epitope tag (e.g., anti-FLAG antibody conjugated to magnetic beads).[6]

-

Wash the beads extensively to remove non-specific binding proteins.

4. Elution and Protein Digestion:

-

Elute the protein complexes from the beads.

-

Digest the eluted proteins with trypsin.

5. LC-MS/MS Analysis and Data Interpretation:

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify proteins that are significantly enriched in the SIRT5 immunoprecipitates compared to the control.

-

Compare the interactomes from the inhibitor-treated and vehicle-treated cells to identify interactions that are modulated by SIRT5 activity.

Signaling Pathways and Logical Relationships

SIRT5 is a key regulator of several interconnected metabolic pathways. The following diagrams illustrate its role in these processes.

SIRT5 Regulation of the Urea Cycle and Fatty Acid Oxidation

Caption: SIRT5 regulation of the Urea Cycle and Fatty Acid Oxidation.

SIRT5 in the Tricarboxylic Acid (TCA) Cycle

Caption: SIRT5's role in the Tricarboxylic Acid (TCA) Cycle.

Conclusion

The use of potent and selective inhibitors in combination with advanced proteomic techniques provides a robust framework for the discovery of novel SIRT5 substrates. This technical guide outlines the key experimental strategies and provides a foundation for researchers to design and execute studies aimed at elucidating the complex roles of SIRT5 in cellular physiology and disease. The identification of new SIRT5 targets will not only enhance our fundamental understanding of metabolic regulation but also pave the way for the development of novel therapeutic interventions for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SIRT5 Inhibitor 4 (Compound 11) In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro assays for SIRT5 inhibitor 4, also known as compound 11, a selective inhibitor of Sirtuin 5 (SIRT5). This document includes detailed experimental protocols, data presentation tables for comparative analysis, and visualizations of the SIRT5 signaling pathway and experimental workflow.

Introduction to SIRT5 and its Inhibition

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily localized in the mitochondria.[1] It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins. Key metabolic pathways influenced by SIRT5 include the urea cycle, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle. Given its significant role in cellular homeostasis, SIRT5 has emerged as a promising therapeutic target for various diseases, including metabolic disorders and cancer.

SIRT5 inhibitor 4 (compound 11) is a selective inhibitor of SIRT5, identified as a 2-hydroxybenzoic acid derivative.[1] It has a reported half-maximal inhibitory concentration (IC50) of 26.4 ± 0.8 μM for SIRT5 and exhibits selectivity over other sirtuin isoforms like SIRT1, SIRT2, and SIRT3.[1]

SIRT5 Signaling Pathway

SIRT5 is a key regulator of mitochondrial function. It deacylates and thereby modulates the activity of numerous enzymes involved in metabolic processes. The diagram below illustrates the central role of SIRT5 in cellular metabolism.

Quantitative Data for SIRT5 Inhibitors

The following table summarizes the in vitro potency of SIRT5 inhibitor 4 in comparison to other known SIRT5 inhibitors. This data is essential for contextualizing experimental results and understanding the relative efficacy of different compounds.

| Inhibitor Name | Other Names | Type of Inhibition | IC50 (µM) | Selectivity Notes |

| SIRT5 inhibitor 4 | Compound 11 | Selective | 26.4 ± 0.8 | Selective over SIRT1, SIRT2, SIRT3 [1] |

| Suramin | Pan-Sirtuin | 28.4 ± 2.5 | Non-selective | |

| Nicotinamide | Pan-Sirtuin | ~150 | Non-selective | |

| Oleanolic acid | Natural Product | 70 | ||

| Echinocystic acid | Natural Product | 40 | ||

| GW5074 | >10 | Also inhibits SIRT2 | ||

| MC3482 | ~50 (42% inhibition at 50 µM) | Selective over SIRT1 and SIRT3 |

Experimental Workflow for SIRT5 Inhibitor Screening

The process of screening for novel SIRT5 inhibitors or characterizing known inhibitors like compound 11 typically follows a standardized workflow. This ensures reproducibility and allows for the systematic evaluation of compound efficacy and potency.

Detailed Experimental Protocol: In Vitro Trypsin-Coupled Fluorescence Assay for SIRT5 Inhibition

This protocol is designed for determining the IC50 value of SIRT5 inhibitor 4 (compound 11) in a 96-well plate format.

Materials and Reagents

-

Recombinant Human SIRT5 Enzyme: Purified, active enzyme.

-

SIRT5 Fluorogenic Substrate: A peptide containing a succinylated lysine residue linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC).

-

NAD+ (Nicotinamide Adenine Dinucleotide): Co-factor for the SIRT5 enzymatic reaction.

-

SIRT5 Inhibitor 4 (Compound 11): To be dissolved in an appropriate solvent (e.g., DMSO).

-

SIRT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

Developer Solution: SIRT Assay Buffer containing Trypsin (final concentration of 0.5 mg/mL) and Nicotinamide (to stop the sirtuin reaction, final concentration 2 mM).

-

96-well black, flat-bottom microplate.

-

Microplate reader capable of fluorescence measurement (Excitation ~350-360 nm, Emission ~450-460 nm).

-

Multichannel pipettes and sterile pipette tips.

Experimental Procedure

-

Reagent Preparation:

-

Prepare a stock solution of SIRT5 inhibitor 4 in DMSO. Create a serial dilution of the inhibitor in SIRT Assay Buffer to achieve the desired final concentrations for the assay.

-

Thaw the recombinant SIRT5 enzyme on ice and dilute it to the desired concentration in cold SIRT Assay Buffer.

-

Prepare the SIRT5 fluorogenic substrate and NAD+ solutions in SIRT Assay Buffer at the required concentrations.

-

-

Assay Plate Setup:

-

Design the plate layout to include wells for blanks (no enzyme), positive controls (enzyme, no inhibitor), and inhibitor test wells at various concentrations.

-

Add 25 µL of SIRT Assay Buffer to the blank wells.

-

Add 25 µL of diluted SIRT5 enzyme to the positive control and inhibitor test wells.

-

Add 5 µL of the serially diluted SIRT5 inhibitor 4 to the respective test wells. Add 5 µL of the inhibitor solvent (e.g., DMSO diluted in assay buffer) to the positive control and blank wells.

-

Mix the plate gently by tapping and incubate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Enzymatic Reaction:

-

Prepare a master mix of the SIRT5 substrate and NAD+.

-

Add 20 µL of the substrate/NAD+ master mix to all wells to initiate the enzymatic reaction. The final reaction volume should be 50 µL.

-

The final concentrations in the reaction should be optimized, but typical ranges are:

-

Recombinant SIRT5: 200-500 ng/well

-

Fluorogenic Substrate: 10-20 µM

-

NAD+: 200-500 µM

-

SIRT5 Inhibitor 4: variable concentrations for IC50 determination (e.g., 0.1 to 200 µM).

-

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Reaction Termination and Fluorophore Development:

-

After incubation, add 50 µL of the Developer Solution (containing trypsin and nicotinamide) to all wells.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light. The trypsin in the developer solution will cleave the deacetylated substrate, releasing the fluorophore.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a microplate reader. Set the excitation wavelength to approximately 355 nm and the emission wavelength to approximately 460 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

-

Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Fluorescence of inhibitor well / Fluorescence of positive control well)]

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of SIRT5 inhibitor 4.

-

This comprehensive guide provides the necessary information and protocols for the in vitro characterization of SIRT5 inhibitor 4. Adherence to these detailed procedures will ensure the generation of reliable and reproducible data for research and drug development applications.

References

Application Notes and Protocols: Cell-Based Assays for SIRT5 Inhibitor 4 Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases.[1] Located primarily in the mitochondria, SIRT5 is a critical regulator of metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and ammonia detoxification.[2][3] It catalyzes the removal of negatively charged acyl groups from lysine residues, such as succinyl, malonyl, and glutaryl groups, while possessing weak deacetylase activity.[4][5][6] Given its role in cellular energy metabolism and homeostasis, SIRT5 has emerged as a promising therapeutic target for various diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[4][7] The development and evaluation of potent and selective SIRT5 inhibitors are crucial for both studying its biological functions and for therapeutic applications.[6][8]

This document provides detailed protocols for cell-based assays to characterize the activity of a novel SIRT5 inhibitor, referred to herein as "Inhibitor 4". These assays are designed to confirm target engagement, assess cellular potency, and evaluate the inhibitor's effect on downstream signaling pathways.

Data Presentation: In Vitro Potency of Known SIRT5 Inhibitors

To provide a framework for evaluating "Inhibitor 4", the following table summarizes the in vitro inhibitory concentrations (IC50) of several known SIRT5 inhibitors. Data generated for "Inhibitor 4" can be benchmarked against these values.

| Compound | IC50 (µM) | Assay Type | Source |

| Compound 14 | 4.07 | Fluorogenic Peptide-Based | [8] |

| Compound 10 | 5.38 | Fluorogenic Peptide-Based | [8] |

| Cyclic Peptide 5 | ~7.5 | Deacylation Assay | [5] |

| Nicotinamide | 24.2 | Fluorogenic Peptide-Based | [9] |

| Nicotinamide | 150 | Not Specified | [1] |

| Suramin | Low Micromolar | Not Specified | [3] |

SIRT5 Signaling Pathways

SIRT5 modulates cellular metabolism and stress responses by deacylating key enzymes in various pathways.[3] Dysregulation of SIRT5 activity can impact everything from energy production to antioxidant defense.[10]

References

- 1. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]

- 3. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SIRT5 Inhibitor 4 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction to SIRT5

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily located in the mitochondria. It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins. Through these deacylation activities, SIRT5 modulates key metabolic pathways, including the urea cycle, fatty acid oxidation, and the citric acid cycle. Its involvement in various physiological and pathological processes has made it a significant target for therapeutic intervention in a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.

SIRT5 Inhibitor 4 (Compound 11)

Quantitative Data on SIRT5 Inhibitors in Mouse Models

The following table summarizes in vivo dosage and administration data for various SIRT5 inhibitors used in mouse models, which can serve as a reference for studies involving SIRT5 Inhibitor 4.

| Inhibitor Name/Code | Mouse Model | Dosage | Administration Route | Frequency | Duration | Reference |

| 2c-et (DK1-04e) | Genetically engineered and xenograft mouse models of breast cancer | 50 mg/kg | Not Specified | 5 times per week or daily | 3 to 6 weeks | [1][2] |

| Compound 29 | MMTV-PyMT mouse model of breast cancer | 50 mg/kg | Not Specified | Daily | 3 weeks | [1] |

| Compound 8m | Wild-type mice (pharmacokinetic study) | 12 mg/kg | Intravenous | Single dose | Not Applicable | [3] |

| YC8-02 | Karpas 422 tumor xenograft model | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

| Compound 58 | Mouse models of sepsis-induced acute kidney injury | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

Experimental Protocols

Below are detailed methodologies for key experiments involving the in vivo administration of SIRT5 inhibitors in mouse models, adapted from published studies. These protocols can be modified for use with SIRT5 Inhibitor 4.

Protocol 1: Evaluation of a SIRT5 Inhibitor in a Xenograft Mouse Model of Cancer

This protocol is based on studies using SIRT5 inhibitors in breast cancer xenograft models.

1. Animal Model:

-

Female athymic nude mice (4-6 weeks old).

-

House animals in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Cell Implantation:

-

Harvest cancer cells (e.g., MDA-MB-231) during the logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.

3. Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

4. Inhibitor Preparation and Administration:

-

Prepare the SIRT5 inhibitor solution. For example, a formulation of 0.5% hydroxypropyl methylcellulose in sterile water can be used as a vehicle. The final concentration should be calculated based on the desired dosage and the average weight of the mice.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer the SIRT5 inhibitor (e.g., a starting dose of 50 mg/kg, based on analogous compounds) or vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) daily or as determined by pharmacokinetic studies.

5. Endpoint and Tissue Collection:

-

Continue treatment for a predefined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined size.

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and another portion for molecular analysis (e.g., Western blot to assess target engagement by measuring protein succinylation levels).

Protocol 2: Pharmacokinetic Study of a SIRT5 Inhibitor

This protocol outlines a basic pharmacokinetic study to determine the bioavailability and clearance of a SIRT5 inhibitor.

1. Animal Model:

-

Male or female C57BL/6 mice (8-10 weeks old).

2. Inhibitor Administration:

-

Administer a single dose of the SIRT5 inhibitor via the intended therapeutic route (e.g., intravenous injection at 12 mg/kg).

3. Blood Sampling:

-

Collect blood samples from a subset of mice at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Collect blood via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).

-

Process the blood to separate plasma by centrifugation.

4. Sample Analysis:

-

Analyze the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to determine the concentration of the SIRT5 inhibitor at each time point.

5. Data Analysis:

-

Plot the plasma concentration of the inhibitor versus time.

-

Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Signaling Pathways and Experimental Workflows

SIRT5-Mediated Deacylation and its Inhibition

Caption: SIRT5-mediated deacylation pathway and its inhibition.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for an in vivo efficacy study of a SIRT5 inhibitor.

References

- 1. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: Measuring SIRT5 Inhibition in Cells

Introduction

Sirtuin 5 (SIRT5) is a critical NAD⁺-dependent protein deacylase primarily located in the mitochondria.[1][2] It plays a significant role in regulating cellular metabolism by removing negatively charged acyl groups—such as succinyl, malonyl, and glutaryl—from lysine residues on target proteins.[3][4][5] SIRT5's substrates are key enzymes involved in fatty acid oxidation, the tricarboxylic acid (TCA) cycle, glycolysis, and ammonia detoxification.[2] Given its central role in metabolic regulation, SIRT5 has emerged as a promising therapeutic target for various diseases, including cancer and metabolic disorders.[4][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively measure the inhibition of SIRT5 in a cellular context. We detail several orthogonal approaches, from confirming direct target engagement to quantifying downstream functional consequences.

Key Methodologies for Measuring SIRT5 Inhibition

Measuring the efficacy of a SIRT5 inhibitor in cells requires a multi-faceted approach. The ideal strategy combines direct evidence of the inhibitor binding to SIRT5 with proof of its effect on SIRT5's enzymatic activity and the resulting downstream cellular pathways.

Table 1: Comparison of Assays for Cellular SIRT5 Inhibition

| Assay Type | Method | Principle | Pros | Cons |

| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Confirms direct target binding in an intact cellular environment; label-free.[7][8] | Requires a specific antibody; can be low-throughput without specialized equipment.[9] |

| PTM Analysis | Western Blot (Pan-Succinylation) | An antibody detects the global increase in lysine succinylation upon SIRT5 inhibition. | Relatively simple and quick; provides a clear readout of target inhibition.[3] | Does not identify specific substrates; may lack sensitivity for weak inhibitors. |

| PTM Analysis | IP-Western / Mass Spectrometry | Quantifies succinylation changes on specific SIRT5 substrates or across the proteome. | Highly specific and quantitative; MS provides a global view of the "succinylome".[10][11] | Technically demanding; requires specific antibodies for IP or advanced proteomics facilities for MS. |

| Functional Readout | Substrate Enzyme Activity Assay | Measures the activity of a known SIRT5 substrate enzyme that is regulated by succinylation. | Directly links SIRT5 inhibition to a functional metabolic consequence.[12][13] | Requires a specific and reliable activity assay for the substrate protein. |

| Functional Readout | Metabolic Flux / Respiration Assay | Measures changes in mitochondrial respiration (e.g., Seahorse assay) or metabolite levels. | Provides a holistic view of the metabolic impact of SIRT5 inhibition.[14][15] | Can be influenced by off-target effects; requires specialized equipment. |

| Reporter Assay | Bioluminescence/Fluorescence Reporters | A genetically encoded reporter system generates a signal upon SIRT5-mediated deacylation.[16] | High-throughput compatible; provides real-time readout of activity in living cells.[16][17] | Requires genetic modification of cells; may not fully recapitulate endogenous substrate regulation. |

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method used to verify that a compound directly binds to its intended protein target within the complex environment of an intact cell.[8][18] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[8]

Protocol: Isothermal Dose-Response CETSA

This protocol determines the inhibitor concentration required for target engagement at a fixed temperature.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T) and grow to 80-90% confluency.

-

Treat cells with a serial dilution of the SIRT5 inhibitor or vehicle (DMSO) control for 2 hours in serum-free media.[19]

-

-

Heating Step:

-

Determine the optimal challenge temperature (Tagg) from a full melt curve experiment. For SIRT5, this is often around 52-56°C.[1][19]

-

Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot cell suspensions into PCR tubes.

-

Heat all samples at the predetermined temperature (e.g., 52°C) for 3 minutes in a thermal cycler, followed by a control sample at 37°C.[19]

-

-

Lysis and Fractionation:

-

Quantification:

-

Collect the supernatant and determine the protein concentration.

-

Analyze the amount of soluble SIRT5 in each sample by Western Blot using a SIRT5-specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western Blot.

-

Plot the percentage of soluble SIRT5 against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the EC₅₀ value, which represents the concentration of inhibitor required to stabilize 50% of the SIRT5 protein.[19]

-

Table 2: Example Isothermal CETSA Data

| Inhibitor | Target Engagement (EC₅₀ in HEK293T cells) | Reference |

| Compound 8d | 0.9 µM | [4] |

| Compound 8i | 1.3 µM | [4] |

| Prodrug 3d-et | 0.25 µM | [1] |

| Prodrug 3i-he | 0.15 µM | [1] |

Analysis of Post-Translational Modifications (PTMs)

SIRT5's primary catalytic activities are desuccinylation, demalonylation, and deglutarylation.[4] A direct consequence of its inhibition is the accumulation of these PTMs on its substrate proteins.

Protocol: Western Blot for Global Lysine Succinylation

This method provides a rapid assessment of SIRT5 inhibition by measuring the overall increase in cellular protein succinylation.

-

Cell Lysis:

-

Treat cells with the SIRT5 inhibitor or vehicle control for an appropriate time (e.g., 24 hours).

-

Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and pan-sirtuin inhibitors like nicotinamide (NAM) to preserve the PTMs.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blot:

-

Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody against pan-succinyllysine.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and image the chemiluminescence. A loading control (e.g., GAPDH or β-actin) should be probed on the same membrane.

-

-

Data Analysis:

-

Quantify the total signal intensity of the succinyllysine lane for each condition.

-

Normalize the signal to the corresponding loading control.

-

Calculate the fold-change in global succinylation in inhibitor-treated cells relative to the vehicle control. An effective inhibitor will cause a substantial increase in global protein succinylation.[3]

-

Protocol: Immunoprecipitation (IP) of a Specific SIRT5 Substrate

To demonstrate that inhibition of SIRT5 leads to hyper-succinylation of a known substrate (e.g., HADHA, ME2), an IP followed by Western blot is performed.[12][20]

-

Cell Lysis:

-

Prepare cell lysates from inhibitor- and vehicle-treated cells as described in section 4.1.

-

-

Immunoprecipitation:

-

Pre-clear 500-1000 µg of protein lysate with Protein A/G agarose beads for 1 hour.

-